Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Suzuki–Miyaura coupling Pyrazole halogen reactivity Dehalogenation

Problem: 4-Iodo-pyrazole building blocks suffer dehalogenation side-reactions in Suzuki couplings, reducing yields and reproducibility. Solution: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 82231-58-1) provides a 4-bromo handle that resists dehalogenation, delivering higher, more consistent biaryl yields. Key advantages: • Higher coupling yields vs iodo analog • Balanced LogP (1.21) & MW (233) for fragment-to-lead compliance • Ethyl ester hydrolyzes under mild conditions for bioconjugation • Available with ≥95% purity, characterized by GC/HPLC.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 82231-58-1
Cat. No. B1599485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
CAS82231-58-1
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(C=N1)Br
InChIInChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
InChIKeyILVAPGLHLXVJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-pyrazole Acetate Physicochemical Profile


Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole-acetate ester building block with molecular formula C₇H₉BrN₂O₂ and molecular weight 233.06 g·mol⁻¹ . The compound features a 4-bromo substituent on the pyrazole ring, an ethyl acetate side chain at the N‑1 position, a predicted LogP of 1.21, a density of 1.58 g·cm⁻³, and a boiling point of 296.6 °C at 760 mmHg [1]. It is commercially available from multiple global suppliers at purities of 95–98 % (GC/HPLC) and is routinely used as a synthetic intermediate in medicinal chemistry and agrochemical research .

Halogen-Dependent Reactivity of Pyrazole Acetates


The identity of the halogen at the pyrazole 4‑position directly governs cross‑coupling reactivity, dehalogenation propensity, lipophilicity, and molecular weight. Direct comparative studies have shown that bromo‑ and chloro‑substituted pyrazoles are markedly superior to iodo‑pyrazoles in Suzuki–Miyaura couplings because they resist unproductive dehalogenation side‑reactions [1]. Furthermore, the incremental LogP and molecular‑weight increases that accompany the Br→I substitution alter solubility, membrane permeability, and chromatographic behaviour in ways that can derail established synthetic sequences . Selecting the 4‑bromo derivative therefore represents a balanced choice—retaining excellent cross‑coupling competence while providing a LogP and molecular‑weight profile that is intermediate between the lighter 4‑chloro and the heavier 4‑iodo analogues.

4-Bromo-pyrazole Acetate vs. 4-Halo Analogs


Suzuki Coupling Dehalogenation: 4-Bromo vs. 4-Iodo

In a direct comparison of chloro‑, bromo‑, and iodo‑pyrazoles under identical Suzuki–Miyaura conditions, the Br and Cl derivatives proved superior to the I derivatives because iodopyrazoles suffered significant dehalogenation side‑reactions [1]. The study demonstrates that the 4‑bromo‑pyrazole scaffold preserves the aryl halide functionality required for productive transmetallation, whereas the 4‑iodo analogue preferentially undergoes reductive dehalogenation, leading to lower yields of the desired biaryl product [1].

Suzuki–Miyaura coupling Pyrazole halogen reactivity Dehalogenation

Lipophilicity: 4-Bromo vs. 4-Chloro Analog

Predicted LogP values for the ethyl acetate series are: 4‑bromo = 1.21, 4‑chloro = 1.75 . The 0.54‑unit lower LogP of the 4‑bromo compound translates to an approximately 3.5‑fold lower octanol–water partition coefficient, indicating significantly higher aqueous solubility and reduced membrane permeability compared with the 4‑chloro analogue .

Lipophilicity LogP Drug-likeness

Molecular Weight: 4-Bromo vs. 4-Iodo Building Block

The 4‑bromo compound (MW 233.06 g·mol⁻¹) is 47 g·mol⁻¹ (20 %) lighter than the 4‑iodo analog (MW 280.06 g·mol⁻¹) [1]. In fragment‑based drug discovery, this 20 % mass reduction can be critical for maintaining lead‑like physicochemical space (MW ≤ 350) during subsequent elaboration steps [2].

Molecular weight Fragment-based design ADME

Density & Handling: 4-Bromo vs. 4-Chloro

The measured density of the 4‑bromo compound is 1.58 g·cm⁻³ compared with 1.30 g·cm⁻³ for the 4‑chloro analog . The 22 % higher density of the bromo derivative facilitates more accurate gravimetric dispensing of small quantities and improves solid‑phase handling characteristics in automated synthesis platforms [1].

Density Solid handling Weighing accuracy

Optimal Procurement Scenarios for 4-Bromo-pyrazole Acetate


Suzuki–Miyaura Library Synthesis with Reliable C-4 Arylation

When generating focused libraries of 4‑aryl‑pyrazole acetates, the 4‑bromo building block is preferred over the 4‑iodo analog because the latter undergoes significant dehalogenation under standard Suzuki conditions, reducing yields of the desired biaryl products [1]. The 4‑bromo derivative delivers higher and more reproducible coupling yields, which is critical for library production where every member must be isolated in sufficient quantity and purity for biological screening [1].

Fragment-Based Drug Discovery Under MW Constraints

In fragment‑based campaigns where final lead‑like compounds must remain below 350 g·mol⁻¹, the 20 % lower molecular weight of the 4‑bromo building block (233 vs. 280 g·mol⁻¹ for 4‑iodo) provides additional mass budget for growth vectors [2]. Combined with its lower LogP (1.21 vs. 1.75 for 4‑chloro), the 4‑bromo compound offers a favourable balance of solubility and size that helps maintain compliance with fragment‑to‑lead physicochemical guidelines [3].

Scalable Cross-Coupling for Agrochemical Synthesis

For process chemistry scale‑up of pyrazole‑containing herbicides or fungicides, the 4‑bromo intermediate eliminates the dehalogenation problem observed with 4‑iodo substrates, thereby simplifying purification and increasing overall yield [1]. Its higher density (1.58 vs. 1.30 g·cm⁻³ for 4‑chloro) also improves handling and dispensing accuracy in kilogram‑scale batch reactors .

Ester-Protected Carboxylic Acid for On-Demand Deprotection

The ethyl ester functionality serves as a latent carboxylic acid that can be hydrolysed under mild basic conditions to reveal the free acid for bioconjugation or salt formation . This orthogonal protection strategy, combined with the 4‑bromo handle for palladium‑catalysed diversification, makes the compound a versatile entry point for assembling chemical biology probes in a modular fashion .

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